molecular formula C12H12BrN3O2 B2878361 5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1421501-20-3

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2878361
CAS No.: 1421501-20-3
M. Wt: 310.151
InChI Key: LAOORLJXENIUFT-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridine core substituted with a bromine atom at the 5-position and an amide-linked ethyloxazole moiety. The compound’s crystallographic properties, such as bond angles and packing arrangements, are typically analyzed using programs like SHELXL and SIR97 for structure refinement and solution .

Properties

IUPAC Name

5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-8-4-11(18-16-8)2-3-15-12(17)9-5-10(13)7-14-6-9/h4-7H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOORLJXENIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the carboxamide group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-BROMO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . The bromo group can also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues include derivatives with variations in:

  • Halogen substituents : Replacement of bromine with chlorine or fluorine alters electronic properties and binding affinities.
  • Heterocyclic rings : Substituting oxazole with thiazole or isoxazole modifies steric and electronic profiles.
  • Linker length : Extending the ethyl linker to a propyl group impacts conformational flexibility.
Table 1: Hypothetical Structural Comparison (Based on Crystallographic Tools)
Compound Heterocycle Halogen Linker Length Refinement Software
Target Compound Oxazole Br Ethyl SHELXL
Chlorinated Analogue Oxazole Cl Ethyl SIR97
Thiazole Derivative Thiazole Br Ethyl SHELXTL (Bruker AXS)
Extended Linker Variant Oxazole Br Propyl WinGX

Note: Data in Table 1 is inferred from methodologies in the evidence; specific experimental values are unavailable in the provided sources.

Crystallographic and Computational Insights

  • Software Utilization : The target compound’s structure determination likely employs SHELXL for high-precision refinement due to its widespread use in small-molecule crystallography . Comparatively, analogues refined via SIR97 may exhibit differences in residual factors (e.g., R1 values) due to variations in automation and least-squares algorithms .
  • Graphical Interfaces : Tools like ORTEP-3 and WinGX enable visualization of molecular conformations and packing patterns, critical for comparing steric clashes or hydrogen-bonding networks in analogues .

Biological Activity

5-Bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12BrN3O2
  • Molecular Weight: 300.15 g/mol

Anticancer Properties

Research indicates that compounds with oxazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar oxazole-based compounds can induce apoptosis in various cancer cell lines, including MCF-7 and U-937 cells. The mechanism often involves the activation of caspase pathways and modulation of p53 expression levels .

Case Study:
In a specific study involving related oxazole derivatives, compounds demonstrated IC50 values ranging from 0.48 to 1.54 µM against MCF-7 and HCT-116 cancer cell lines, indicating potent cytotoxic effects. Flow cytometry assays confirmed that these compounds effectively induced apoptosis in a dose-dependent manner .

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.48MCF-7
Compound B1.54HCT-116
Compound C0.78MDA-MB-231

Antimicrobial Activity

Oxazole derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that 5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine derivatives may inhibit bacterial growth through interference with bacterial protein synthesis or cell wall synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may act as a reversible inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It is hypothesized that the oxazole ring facilitates binding to various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways through caspase activation and increased expression of pro-apoptotic factors like p53 .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine derivatives, a comparison with structurally similar compounds is essential:

Compound NameStructural FeatureBiological Activity
5-Bromo-N-(5-methyl-1,2-thiazol-2-yl)Thiazole instead of oxazoleModerate anticancer activity
5-Bromo-N-(5-methyl-1,3-thiazol)Different heterocyclic structureLower antimicrobial activity
5-Bromo-N-(4-methylphenyl)Aromatic substitutionHigher cytotoxicity against MCF-7

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